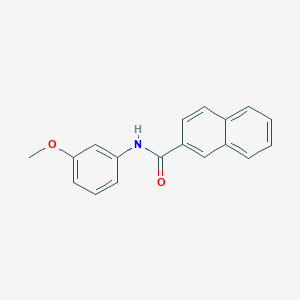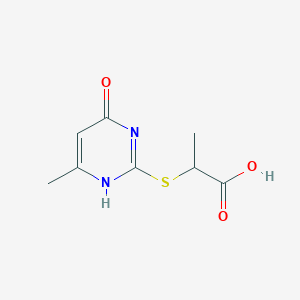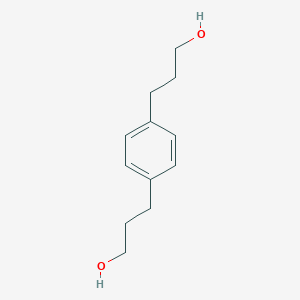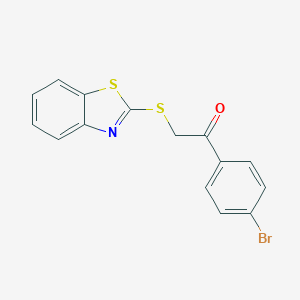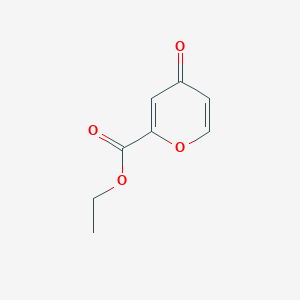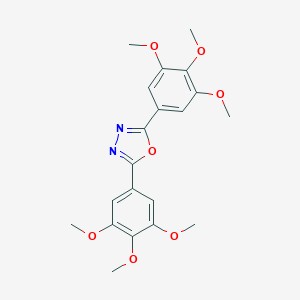
2-Methyl-1,3-indandione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,3-indandione (MI) is a synthetic organic compound that has gained significant attention in scientific research due to its unique properties. MI is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 134-136°C. MI is primarily used in the synthesis of pharmaceutical compounds and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-indandione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-tumor agent. Additionally, this compound has been shown to have antioxidant properties, protecting cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Methyl-1,3-indandione is its versatility. It can be used in a variety of laboratory experiments, including the synthesis of pharmaceutical compounds and the study of enzyme activity. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound has some limitations. It is not water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, this compound has been found to be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-Methyl-1,3-indandione. One potential area of research is the development of this compound-based drugs for the treatment of inflammatory diseases, such as arthritis. Additionally, this compound could be studied as a potential anti-tumor agent, either alone or in combination with other drugs. Finally, further research could be conducted on the mechanism of action of this compound, in order to better understand its effects on enzymes and cells.
Synthesis Methods
2-Methyl-1,3-indandione can be synthesized through the condensation of 2-methyl-1,3-indanone with malonic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction yields this compound as a product with a high degree of purity.
Scientific Research Applications
2-Methyl-1,3-indandione has been extensively studied for its potential use in medicinal chemistry. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been shown to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of various diseases.
Properties
| 876-83-5 | |
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-methylindene-1,3-dione |
InChI |
InChI=1S/C10H8O2/c1-6-9(11)7-4-2-3-5-8(7)10(6)12/h2-6H,1H3 |
InChI Key |
VBTBCNRVYWGDPP-UHFFFAOYSA-N |
SMILES |
CC1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
CC1C(=O)C2=CC=CC=C2C1=O |
| 876-83-5 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


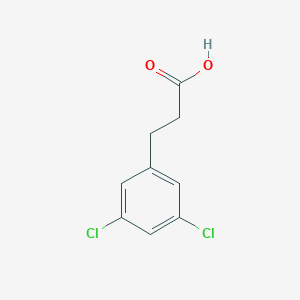
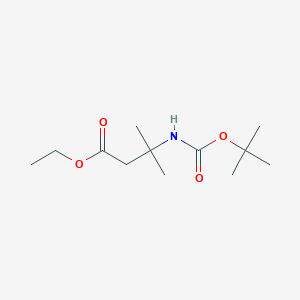
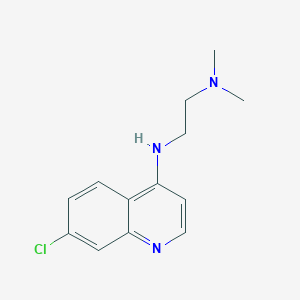
![2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine](/img/structure/B183845.png)
![(2Z)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;perchlorate](/img/structure/B183846.png)
![2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]-](/img/structure/B183847.png)

![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-](/img/structure/B183851.png)
